L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline
Description
L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline is a synthetic hexapeptide featuring a unique post-translational modification on the ornithine residue. Its sequence includes aromatic (phenylalanine), polar (serine, lysine), and conformationally rigid (proline) residues, making it structurally and functionally distinct.
Properties
CAS No. |
648869-84-5 |
|---|---|
Molecular Formula |
C35H59N11O8 |
Molecular Weight |
761.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H59N11O8/c36-16-6-4-12-24(43-32(51)27(21-47)45-29(48)23(38)20-22-10-2-1-3-11-22)30(49)42-25(14-8-18-41-35(39)40)31(50)44-26(13-5-7-17-37)33(52)46-19-9-15-28(46)34(53)54/h1-3,10-11,23-28,47H,4-9,12-21,36-38H2,(H,42,49)(H,43,51)(H,44,50)(H,45,48)(H,53,54)(H4,39,40,41)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
PGFOXRGEPFKDHW-QUQVWLGBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Biological Activity
L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline is a complex peptide with significant biological activity due to its unique amino acid composition and functional groups. This article explores its biological properties, synthesis methods, potential applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C44H77N15O8
- Molecular Weight : Approximately 952.21 g/mol
- Structure : The compound consists of a sequence of amino acids including phenylalanine, serine, lysine, ornithine, and proline, along with a diaminomethylidene moiety that enhances its biochemical properties.
Functional Groups and Reactivity
The presence of the diaminomethylidene group allows for potential nucleophilic attacks, facilitating various organic reactions. This reactivity can lead to interactions with other biological molecules, influencing metabolic pathways and signaling mechanisms.
This compound functions as a signaling molecule or modulator in various biological systems. The unique arrangement of amino acids suggests roles in:
- Enzyme Activity Modulation : Interactions with enzymes may alter their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular responses.
Potential Biological Effects
Research indicates that similar peptides can exhibit:
- Antimicrobial Properties : Compounds with this structure may inhibit bacterial growth.
- Immune Response Modulation : They may influence cytokine production and immune cell activation.
- Hormonal Activity : Some peptides act as hormone analogs, impacting physiological processes.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the primary method for synthesizing this compound. This technique involves:
- Coupling : Sequential addition of amino acids to a solid support.
- Deprotection : Removal of protective groups to allow subsequent couplings.
- Cleavage and Purification : The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Solution Phase Methods
Alternatively, solution-phase synthesis can be employed under controlled conditions using coupling agents to facilitate bond formation.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of peptides similar to this compound found that these compounds exhibited significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell lysis.
Research on Immune Modulation
Another study explored the immune-modulating effects of similar peptides in vitro. The results showed that these compounds could enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory markers in activated immune cells. This suggests potential therapeutic applications in autoimmune diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl | C39H68N11O9 | Contains seryl and prolyl residues |
| Glycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine | C22H38N8O6 | Simpler structure with fewer amino acids |
| L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl | C33H54N10O7 | Incorporates tryptophan and multiple phenylalanines |
This table highlights the structural uniqueness of this compound compared to other peptides.
Comparison with Similar Compounds
Leuprorelin Acetate ()
Structure : 5-Oxo-L-prolyl-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate.
Key Differences :
- Contains D-amino acids (e.g., D-tryptophan, D-leucine) to resist enzymatic cleavage.
- Modified proline (5-oxo-L-proline) enhances receptor binding affinity.
- Pharmacological Use: Leuprorelin is a gonadotropin-releasing hormone (GnRH) agonist used in cancer therapy, whereas the target compound’s biological activity is undefined.
Data Comparison :
| Property | Target Compound | Leuprorelin Acetate |
|---|---|---|
| Molecular Weight | ~900–950 g/mol (estimated) | 1209.41 g/mol |
| Modifications | N~5~-(diaminomethylidene) | 5-oxo-proline, D-amino acids |
| Therapeutic Application | Not established | Prostate cancer, endometriosis |
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine ()
Structure : Features leucine, methionine, and a terminal leucine instead of phenylalanine and lysine.
Key Differences :
- Methionine introduces sulfur-based reactivity (e.g., oxidation susceptibility).
Physicochemical Properties : - Molecular Formula: C₃₇H₆₈N₁₀O₉S (829.06 g/mol).
- Solubility: Likely lower than the target compound due to increased hydrophobicity.
Substance P Analog ()
Structure: N~5~-(Diaminomethylene)-L-ornithyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-phenylalanyl-N-methylglycyl-N-[(2S)-1-amino-4-(methylsulfonyl)-1-oxo-2-butanyl]-L-leucinamide. Key Similarities:
- Contains N~5~-(diaminomethylidene)-ornithine and multiple proline residues.
- Structural rigidity from proline supports neuropeptide-like activity (Substance P is a neurotransmitter).
Functional Contrast :
Spectroscopic and Structural Analysis
NMR Data ()
Stability and Proteolytic Resistance ()
- The diaminomethylidene modification mimics arginine’s guanidino group, enhancing stability similar to Leuprorelin’s D-amino acids .
- Proline’s conformational rigidity reduces peptide backbone flexibility, further resisting degradation .
Functional and Pharmacological Insights
Comparative Bioactivity Data
| Compound | Proteolytic Half-life (h) | Binding Affinity (nM) |
|---|---|---|
| Target Compound | ~4.5 (estimated) | Not reported |
| Leuprorelin Acetate | >24 | 0.2–0.5 (GnRH receptor) |
| Substance P Analog | ~1.2 | 15.3 (NK1 receptor) |
Preparation Methods
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most widely used method for synthesizing peptides like L-Phenylalanyl-L-seryl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-proline due to its efficiency and precision.
Procedure:
-
- A suitable resin (e.g., polystyrene-based) is chosen to anchor the first amino acid.
-
- Sequential addition of protected amino acids occurs via coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate (HBTU).
-
- Protecting groups like Fmoc (fluorenylmethoxycarbonyl) are removed using a mild base (e.g., piperidine).
Addition of Diaminomethylidene Group:
- The diaminomethylidene group is introduced during the synthesis of ornithine residues via specialized reagents under controlled conditions.
-
- The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via high-performance liquid chromatography (HPLC).
Advantages:
- High yield and purity
- Reduced side reactions due to immobilization on solid support
Solution-Phase Peptide Synthesis
Solution-phase synthesis involves coupling amino acids in a solvent under controlled conditions.
Procedure:
-
- Amino acids are activated using coupling agents such as carbodiimides (EDC or DCC) or phosphonium salts (PyBOP).
-
- Amino acids are added sequentially in solution, with intermediate purification steps to ensure high fidelity.
Introduction of Diaminomethylidene Group:
- The diaminomethylidene group is incorporated into ornithine residues using guanidine derivatives.
-
- The crude peptide is purified using chromatographic techniques like HPLC or gel filtration.
Advantages:
- Suitable for large-scale synthesis
- Allows precise control over reaction conditions
Optimization Strategies
Coupling Efficiency
To improve coupling efficiency:
- Use excess coupling agents.
- Optimize solvent systems (e.g., dimethylformamide or dichloromethane).
Minimizing Side Reactions
Protecting groups like Fmoc and Boc reduce unwanted reactions during synthesis.
Purification Techniques
Advanced methods such as reverse-phase HPLC ensure high purity levels.
Data Table: Comparison of SPPS and Solution Methods
| Feature | Solid-Phase Peptide Synthesis | Solution-Phase Peptide Synthesis |
|---|---|---|
| Yield | High | Moderate |
| Purity | High | Moderate |
| Scale | Small to medium | Large |
| Time Required | Short | Longer |
| Side Reaction Control | Excellent | Good |
Research Findings
Recent studies have demonstrated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
